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Compound of Interest

Compound Name: BMS-599626 dihydrochloride

Cat. No.: B2932101 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

BMS-599626, also known as AC480, is a selective and orally bioavailable small molecule

inhibitor targeting Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and Human

Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] This document provides a

comprehensive overview of its binding affinity, the experimental protocols used for its

characterization, and its mechanism of action.

Core Quantitative Data: Binding Affinity
The inhibitory activity of BMS-599626 against HER1 and HER2 has been quantified through

various biochemical assays. The data consistently demonstrates potent inhibition of both

receptor tyrosine kinases.

Parameter HER1 (EGFR) HER2 HER4 Reference

IC50 20 nM 30 nM 190 nM [1][2][3]

Ki 2 nM 5 nM Not Reported [3]

Mechanism ATP-competitive
ATP-

noncompetitive
Not Reported [3][4][5]

Table 1: Summary of BMS-599626 in vitro inhibitory activity against HER family kinases.
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BMS-599626 exhibits selectivity for HER1 and HER2 over other related kinases like HER4, for

which it is approximately 8-fold less potent.[1][2] Its inhibitory activity against a broader panel of

kinases, including VEGFR2, c-Kit, and Lck, is more than 100-fold weaker.[1][2]

In cell-based assays, BMS-599626 effectively inhibits the proliferation of tumor cell lines that

are dependent on HER1 and/or HER2 signaling, with IC50 values typically ranging from 0.24 to

1 µM.[1][3] For instance, in Sal2 cells, which express a CD8-HER2 fusion protein, BMS-599626

inhibits receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM

and 0.22 µM, respectively.[1] In GEO human colon tumor cells, it inhibits EGF-stimulated HER1

phosphorylation with an IC50 of 0.75 µM.[1][3]

Experimental Protocols
The binding affinities and inhibitory activities of BMS-599626 were determined using

established biochemical and cell-based assays.

Recombinant Protein Kinase Assays
Objective: To determine the direct inhibitory effect of BMS-599626 on the enzymatic activity of

purified HER1 and HER2 kinases.

Methodology:

Protein Expression and Purification: The cytoplasmic domains of HER1, HER2, and HER4

were expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 were

expressed as glutathione-S-transferase (GST) fusion proteins and purified using glutathione-

S-Sepharose affinity chromatography. The truncated HER2 protein was expressed untagged

and purified using DEAE-Sepharose chromatography.[3]

Kinase Reaction: The kinase assays were conducted in a 50 μL reaction volume containing:

10 ng of GST-HER1 or GST-HER4 fusion protein, or 150 ng of partially purified HER2

protein.[3]

1.5 μM poly(Glu/Tyr) (4:1) as the substrate.[3]

1 μM ATP.[3]
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0.15 μCi [γ-33P]ATP.[3]

A buffer solution containing 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum

albumin, and 10 mM MnCl2.[3]

Varying concentrations of BMS-599626.

Data Analysis: The percentage of kinase activity inhibition was determined, and IC50 values

were calculated using nonlinear regression analysis. To determine the mechanism of

inhibition (Ki), kinetic studies were performed with varying concentrations of both ATP and

BMS-599626.[3]

Cell-Based Proliferation Assays
Objective: To assess the ability of BMS-599626 to inhibit the growth of cancer cell lines

dependent on HER1 and/or HER2 signaling.

Methodology:

Cell Culture: Tumor cell lines expressing high levels of HER1 and/or HER2 (e.g., Sal2,

BT474, N87, GEO) were maintained in RPMI 1640 medium supplemented with 10% fetal

bovine serum and antibiotics.[3]

Proliferation Assay: Cells were seeded in multi-well plates and treated with a range of

concentrations of BMS-599626.

Cell Viability Measurement: After a set incubation period (e.g., 72 hours), cell proliferation

was measured using a standard method, such as the MTS or MTT assay.

Data Analysis: The IC50 values, representing the concentration of BMS-599626 required to

inhibit cell growth by 50%, were calculated from dose-response curves.

Western Blot Analysis
Objective: To confirm the inhibition of HER1/HER2 signaling pathways within tumor cells.

Methodology:
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Cell Treatment: Tumor cells were treated with BMS-599626 for a specified time. For HER1

signaling, cells were often stimulated with epidermal growth factor (EGF).

Protein Extraction: Whole-cell lysates were prepared from the treated cells.

Electrophoresis and Blotting: Proteins were separated by SDS-PAGE and transferred to a

membrane.

Immunodetection: The membranes were probed with primary antibodies specific for

phosphorylated forms of HER1, HER2, and downstream signaling proteins like MAPK and

Akt, followed by incubation with secondary antibodies.

Signal Detection: The protein bands were visualized using a chemiluminescence detection

system.

Visualizing the Molecular Interactions and
Experimental Processes
To better illustrate the underlying biology and experimental designs, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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